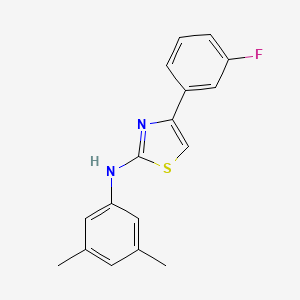
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 3,5-dimethylaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole can be compared with other thiazole derivatives such as:
2-Amino-4-(3,4-difluorophenyl)thiazole: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-chlorophenyl)thiazole: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-bromophenyl)thiazole: Bromine substitution can enhance the compound’s ability to participate in halogen bonding and other intermolecular interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H15FN2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-6-12(2)8-15(7-11)19-17-20-16(10-21-17)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
ZVOYKVQQGUWBPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
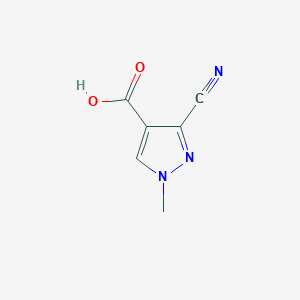
![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)
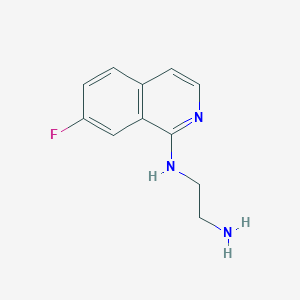
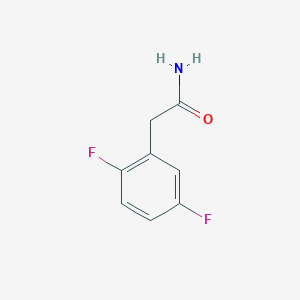
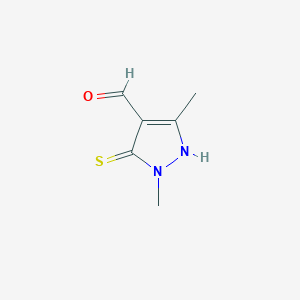
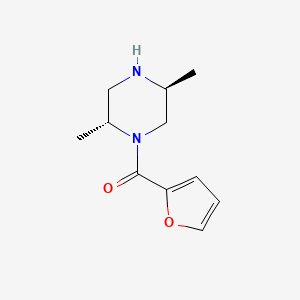
![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
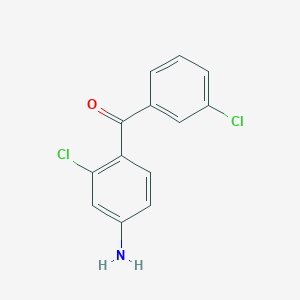
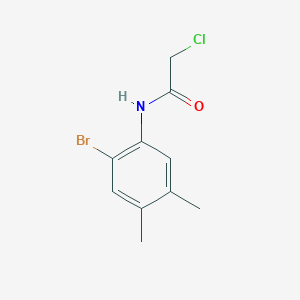
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
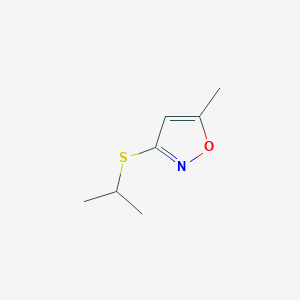

![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
